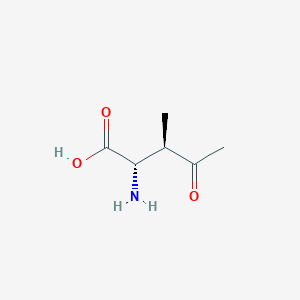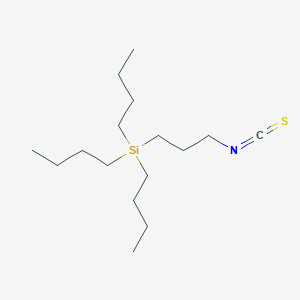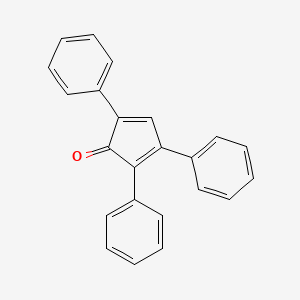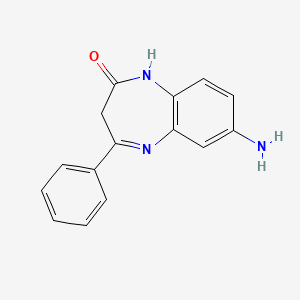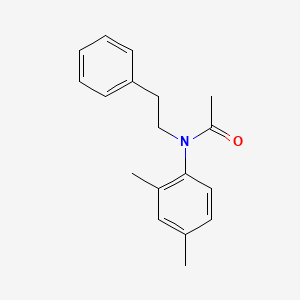
(Pentafluorophenyl)-carbonimidic dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Dichloromethylene)pentafluoroaniline is a fluorinated aromatic amine compound It is characterized by the presence of five fluorine atoms and a dichloromethylene group attached to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dichloromethylene)pentafluoroaniline typically involves the reaction of pentafluoroaniline with dichloromethylene reagents under controlled conditions. One common method involves the use of chloropentafluorobenzene as a starting material, which undergoes a series of reactions to introduce the dichloromethylene group . The reaction conditions often require the presence of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of N-(Dichloromethylene)pentafluoroaniline may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Dichloromethylene)pentafluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of aminotetrafluorophenyl radicals.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one or more of the fluorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted aniline derivatives.
Applications De Recherche Scientifique
N-(Dichloromethylene)pentafluoroaniline has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-(Dichloromethylene)pentafluoroaniline involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reactant in various chemical reactions, influencing the formation of products and intermediates. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(Dichloromethylene)pentafluoroaniline include:
Pentafluoroaniline: A fluorinated aromatic amine with five fluorine atoms attached to an aniline ring.
Trifluoroaniline: An aniline derivative with three fluorine atoms.
Tetrafluoroaniline: An aniline derivative with four fluorine atoms.
Uniqueness
N-(Dichloromethylene)pentafluoroaniline is unique due to the presence of both the dichloromethylene group and the five fluorine atoms. This combination imparts distinct chemical properties, making it valuable for specific applications where other fluorinated anilines may not be as effective .
Propriétés
Numéro CAS |
64317-34-6 |
|---|---|
Formule moléculaire |
C7Cl2F5N |
Poids moléculaire |
263.98 g/mol |
Nom IUPAC |
1,1-dichloro-N-(2,3,4,5,6-pentafluorophenyl)methanimine |
InChI |
InChI=1S/C7Cl2F5N/c8-7(9)15-6-4(13)2(11)1(10)3(12)5(6)14 |
Clé InChI |
QUWAGHSXMIMHBU-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1F)F)F)F)F)N=C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



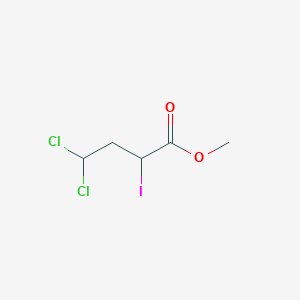
![2,2'-[(E)-Diazenediyl]bis[N-(2-aminoethyl)-2-methylpropanamide]](/img/structure/B14492943.png)
![1-Bromo-2-[(1-bromo-2-methylpropan-2-yl)peroxy]-2-methylpropane](/img/structure/B14492950.png)
![N-[3-(4-Benzoylphenyl)propanoyl]-L-phenylalanine](/img/structure/B14492955.png)

![1-Iodo-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14492967.png)
